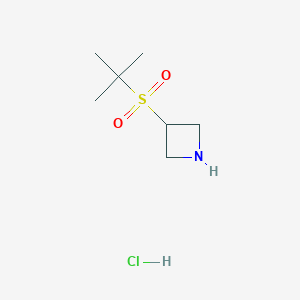

3-(tert-Butylsulfonyl)azetidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

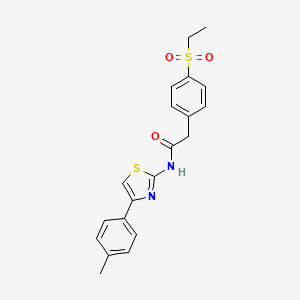

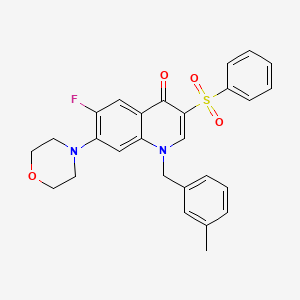

3-(tert-Butylsulfonyl)azetidine hydrochloride, also known as 3-(2-Methylpropane-2-sulfonyl)azetidine hydrochloride, is a chemical compound with the molecular formula C7H16ClNO2S . It has a molecular weight of 213.73 .

Synthesis Analysis

The synthesis of azetidines, including 3-(tert-Butylsulfonyl)azetidine hydrochloride, can be achieved through La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . This reaction proceeds in high yields even in the presence of acid-sensitive and Lewis basic functional groups .Molecular Structure Analysis

The molecular structure of 3-(tert-Butylsulfonyl)azetidine hydrochloride consists of a four-membered azetidine ring with a tert-butylsulfonyl group attached .Applications De Recherche Scientifique

Synthesis of Terminal N-tert-Butylsulfinyl Aziridines

Research by Hodgson, Kloesges, and Evans (2009) in the field of organic synthesis highlighted the use of N-(2-chloroethylidene)-tert-butylsulfinamide with Grignard reagents or organoceriums to produce terminal N-tert-butylsulfinyl aziridines. This process was noted for its good yields and, particularly with organoceriums, favorable diastereomeric ratios. Oxidation of these aziridines yields terminal N-Bus (Bus = tert-butylsulfonyl) aziridines, which are of significant synthetic utility (Hodgson et al., 2009).

Application in Anionic Ring-Opening Polymerizations

Rowe et al. (2019) explored the anionic ring-opening polymerization (AROP) of N-sulfonylazetidines, including N-(tert-butylsulfonyl)azetidine (tBsAzet), to produce poly(N-sulfonylazetidine)s. These polymers are potential precursors for valuable polyimines. The study compared the impacts of different alkyl sulfonyl substitutions on the AROP process, revealing that while EsAzet and iPsAzet polymerize effectively at different temperatures, the polymerization of tBsAzet only achieved low conversion due to precipitation of the resulting polymer under identical conditions (Rowe et al., 2019).

Utilization in Safety and Energetic Property Studies

Kohler et al. (2018) conducted a detailed safety study of the corresponding hydrochloride salt of 3-(Bromoethynyl)azetidine, a highly energetic building block. This study aimed to determine its potential explosive properties and suitable forms for mitigating energetic properties. The research showcased how chemical process development and safety investigations can effectively manage the hazardous properties of such compounds (Kohler et al., 2018).

Aziridine and Azetidine in Cycloaddition Reactions

Yadav and Sriramurthy (2005) studied the reactions of 2-tert-Butyldiphenylsilylmethyl-substituted aziridine and azetidine with nitriles and carbonyl substrates. These reactions yielded various products like imidazoline, oxazolidine, and tetrahydropyrimidine. This research highlighted the role of the tert-butyldiphenylsilylmethyl function in controlling the regioselectivity and stereochemistry of the products derived from substituted aziridine (Yadav & Sriramurthy, 2005).

Propriétés

IUPAC Name |

3-tert-butylsulfonylazetidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-7(2,3)11(9,10)6-4-8-5-6;/h6,8H,4-5H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVHNBYHPHPZAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(tert-Butylsulfonyl)azetidine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide](/img/structure/B2397489.png)

![4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2397492.png)

![N-(4-chlorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2397496.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone](/img/structure/B2397501.png)

![2,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2397502.png)

![N-(4-butylphenyl)-2-{[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfanyl}acetamide](/img/structure/B2397503.png)